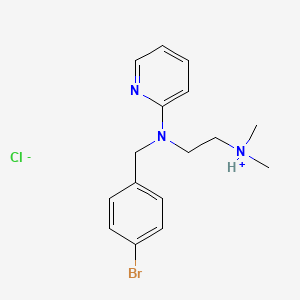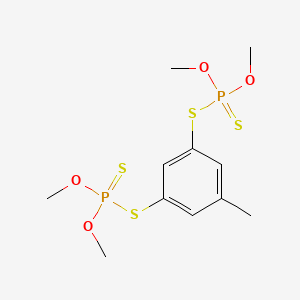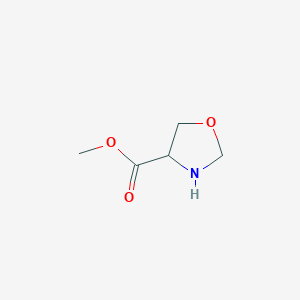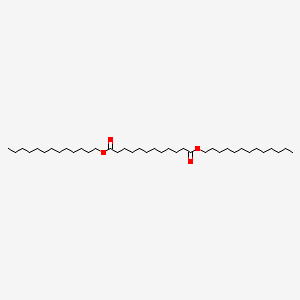
1,2,4,5-Benzenetetracarboxylic acid, 1,4-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis(ethoxycarbonyl)terephthalic acid is an aromatic dicarboxylic acid derivative with the molecular formula C14H10O8 It is characterized by the presence of two ethoxycarbonyl groups attached to the benzene ring at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-bis(ethoxycarbonyl)terephthalic acid can be synthesized through the esterification of 2,5-dicarboxyterephthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester groups.
Industrial Production Methods
In an industrial setting, the production of 2,5-bis(ethoxycarbonyl)terephthalic acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(ethoxycarbonyl)terephthalic acid undergoes various chemical reactions, including:
Esterification: The formation of esters through the reaction with alcohols.
Hydrolysis: The breakdown of ester groups to form the corresponding carboxylic acids.
Substitution: Reactions where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Esterification: Ethanol and sulfuric acid as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
Esterification: Formation of ethyl esters.
Hydrolysis: Formation of 2,5-dicarboxyterephthalic acid.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2,5-bis(ethoxycarbonyl)terephthalic acid has several scientific research applications, including:
Polymer Synthesis: Used as a monomer in the production of polyesters and other polymers with specific properties.
Material Science: Employed in the development of advanced materials with unique mechanical and thermal properties.
Catalysis: Utilized as a ligand in the synthesis of metal-organic frameworks and other catalytic systems.
Luminescent Materials: Investigated for its potential use in the development of luminescent materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 2,5-bis(ethoxycarbonyl)terephthalic acid in various applications involves its ability to form stable ester bonds and participate in coordination chemistry. The ethoxycarbonyl groups provide sites for interaction with metal ions, facilitating the formation of coordination complexes. These complexes can exhibit unique properties, such as luminescence or catalytic activity, depending on the nature of the metal and the surrounding ligands.
Comparison with Similar Compounds
Similar Compounds
Terephthalic Acid: A simpler aromatic dicarboxylic acid without the ethoxycarbonyl groups.
Dimethyl Terephthalate: An ester derivative of terephthalic acid with methyl groups instead of ethoxycarbonyl groups.
Bis(2-hydroxyethyl)terephthalate: Another ester derivative with hydroxyethyl groups.
Uniqueness
2,5-bis(ethoxycarbonyl)terephthalic acid is unique due to the presence of ethoxycarbonyl groups, which enhance its reactivity and potential for forming coordination complexes. This makes it particularly valuable in the synthesis of advanced materials and catalytic systems .
Properties
CAS No. |
50853-29-7 |
|---|---|
Molecular Formula |
C14H14O8 |
Molecular Weight |
310.26 g/mol |
IUPAC Name |
2,5-bis(ethoxycarbonyl)terephthalic acid |
InChI |
InChI=1S/C14H14O8/c1-3-21-13(19)9-5-8(12(17)18)10(14(20)22-4-2)6-7(9)11(15)16/h5-6H,3-4H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
FKBDSZNRJFOVHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)OCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



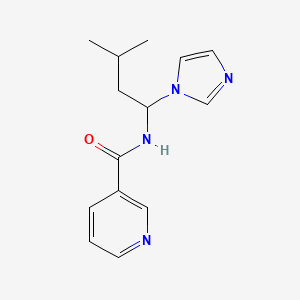

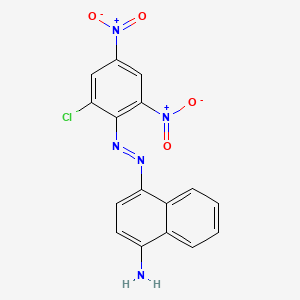
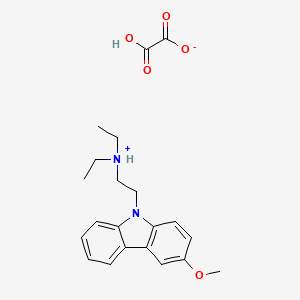

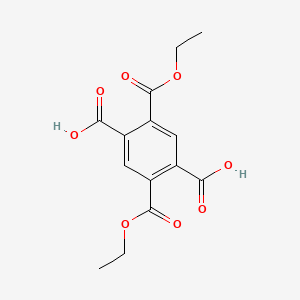
![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)
